n,n,3-Trimethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,3-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-5-4-6-9(7-8)13(11,12)10(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCBFUBJPXBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302846 | |
| Record name | n,n,3-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82125-40-4 | |
| Record name | NSC154645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n,3-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n,3 Trimethylbenzenesulfonamide and Analogous Structures
Direct Sulfonylation Routes
Direct sulfonylation involves the introduction of a sulfonic acid group (-SO₃H) or a sulfonyl halide group (-SO₂X) directly onto the aromatic ring of a precursor molecule. This electrophilic aromatic substitution is a fundamental process for creating the arylsulfonyl core structure.
The synthesis of the key intermediate for N,N,3-trimethylbenzenesulfonamide, 3-methylbenzenesulfonyl chloride, begins with a methylated benzene (B151609) precursor, typically toluene (B28343). The introduction of the sulfonyl group is an electrophilic aromatic substitution reaction. orgsyn.orgyoutube.com The nature of the sulfonating agent and the reaction conditions are critical in determining the yield and isomeric distribution of the product.
The direct sulfonation of toluene using concentrated or fuming sulfuric acid involves the electrophile sulfur trioxide (SO₃). youtube.com The methyl group of toluene is an activating group and directs incoming electrophiles to the ortho and para positions. Consequently, the sulfonation of toluene predominantly yields a mixture of p-toluenesulfonic acid and o-toluenesulfonic acid, with the para isomer being the major product due to less steric hindrance. quora.com The formation of the meta isomer, 3-methylbenzenesulfonic acid, is generally a minor product in this direct electrophilic substitution.
Similarly, the sulfonation of other methylated benzenes, such as xylenes, has been studied. The sulfonation of p-xylene, which has two methyl groups in a para relationship, results in a single monosulfonated product, p-xylene-2-sulfonic acid. acs.org The sulfonation of o-xylene (B151617) and m-xylene (B151644), however, leads to mixtures of isomeric sulfonic acids. researchgate.netresearchgate.net For instance, the sulfonation of m-xylene in concentrated aqueous sulfuric acid produces a mixture of isomers, with the distribution depending on the reaction conditions. researchgate.net
The resulting sulfonic acids can then be converted into the corresponding sulfonyl chlorides. A common method for this conversion is treatment with chlorinating agents such as phosphorus pentachloride or thionyl chloride. orgsyn.orgresearchgate.net Alternatively, direct chlorosulfonation of the aromatic precursor with chlorosulfonic acid can furnish the sulfonyl chloride in a single step. orgsyn.orgwikipedia.org However, this direct chlorosulfonation of toluene would also primarily yield the ortho and para isomers of toluenesulfonyl chloride.
Given the regioselectivity challenges in the direct sulfonation of toluene to obtain the meta-isomer, alternative synthetic strategies are often employed for the specific preparation of 3-methylbenzenesulfonyl chloride. One such strategy involves starting with a precursor where the substitution pattern is already established, such as m-toluidine (B57737) (3-methylaniline). Through a Sandmeyer-type reaction, the amino group can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper salt to yield the desired 3-methylbenzenesulfonyl chloride. orgsyn.org
Table 1: Sulfonation Products of Methylated Benzenes
| Methylated Benzene Precursor | Major Monosulfonation Products |
|---|---|
| Toluene | p-Toluenesulfonic acid, o-Toluenesulfonic acid quora.com |
| p-Xylene | p-Xylene-2-sulfonic acid acs.org |
| o-Xylene | 3,4-Dimethylbenzenesulfonic acid, 2,3-Dimethylbenzenesulfonic acid researchgate.net |
| m-Xylene | 2,4-Dimethylbenzenesulfonic acid, 2,6-Dimethylbenzenesulfonic acid researchgate.netresearchgate.net |
Amidation Reactions for Sulfonamide Formation
The formation of the sulfonamide bond is the final key step in the synthesis of this compound. This is most classically achieved through the reaction of a sulfonyl chloride with an appropriate amine.
The reaction between a sulfonyl chloride and a primary or secondary amine is the most prevalent and classic method for the synthesis of sulfonamides. wikipedia.orgresearcher.life This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.orgwikipedia.org
In the specific synthesis of this compound, the reaction involves 3-methylbenzenesulfonyl chloride (also known as m-toluenesulfonyl chloride) and dimethylamine (B145610). This is a robust and generally high-yielding transformation. researchgate.net The resulting sulfonamide functional group is known for its stability. acs.org
A crucial aspect of sulfonamide synthesis via sulfonyl chlorides is the management of the hydrogen chloride (HCl) that is generated as a byproduct. wikipedia.org This acidic byproduct can protonate the starting amine, converting it into its non-nucleophilic ammonium (B1175870) salt, which would halt the reaction. To prevent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed. wikipedia.orgyoutube.com
A variety of bases can be employed for this purpose. Non-nucleophilic tertiary amines, such as pyridine (B92270) and triethylamine, are commonly used. wikipedia.orgresearchgate.netyoutube.com In some instances, an excess of the reacting amine (in this case, dimethylamine) can serve as the base. For more challenging reactions, or to enhance the reaction rate, a catalytic amount of a more potent acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be included. researchgate.net The choice of base can sometimes influence the reaction's efficiency and the purity of the final product.
Table 2: Common Bases in Sulfonamide Synthesis
| Base | Type | Typical Use |
|---|---|---|
| Pyridine | Tertiary Amine | Stoichiometric base and solvent wikipedia.orgresearchgate.net |
| Triethylamine (TEA) | Tertiary Amine | Stoichiometric base youtube.com |
| N,N-Diisopropylethylamine (DIPEA) | Sterically Hindered Tertiary Amine | Stoichiometric base |
| 4-Dimethylaminopyridine (DMAP) | Acylation Catalyst | Catalytic amounts with a stoichiometric base researchgate.net |
| Reactant Amine | Primary/Secondary Amine | Used in excess to act as both reactant and base |
The choice of solvent is an important parameter in the synthesis of sulfonamides, as it can significantly impact reaction rates, yields, and the ease of product isolation. The solvent must be inert to the reactants and reagents and should provide good solubility for both the sulfonyl chloride and the amine.
Aprotic solvents are widely used in sulfonamide synthesis. Dichloromethane (DCM), chloroform, tetrahydrofuran (B95107) (THF), diethyl ether, and acetonitrile (B52724) are common choices. researchgate.netrsc.org The polarity of the solvent can play a role; more polar solvents can help to stabilize charged intermediates and transition states that may be involved in the reaction mechanism, potentially accelerating the reaction. libretexts.org However, highly polar protic solvents like water or alcohols are generally avoided in the classic approach as they can react with the highly reactive sulfonyl chloride.
In recent years, there has been a push towards more environmentally benign or "green" solvents. Research has explored the use of water as a solvent for the N-sulfonylation of amines, as well as novel solvent systems like deep eutectic solvents (DESs), which can enhance the solubility and reactivity of the system. researchgate.netorganic-chemistry.orgresearchgate.net
Table 3: Common Solvents for Sulfonamide Synthesis
| Solvent | Type | Key Characteristics |
|---|---|---|
| Dichloromethane (DCM) | Aprotic | Good solubility for many organic compounds, volatile researchgate.net |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | Good solvent for a range of polarities |
| Acetonitrile (MeCN) | Aprotic, Polar | Polar, aprotic, good for dissolving salts researchgate.net |
| Pyridine | Aprotic, Basic | Can act as both solvent and base wikipedia.orgresearchgate.net |
| Water | Protic, Polar | Used in some modern, "green" protocols organic-chemistry.orgresearchgate.net |
One notable indirect strategy involves the in-situ generation of the sulfonyl chloride. A modern approach allows for the synthesis of sulfonamides from aromatic carboxylic acids and amines in a one-pot reaction. This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of the carboxylic acid to form the sulfonyl chloride intermediate, which then reacts with the amine present in the same pot. nih.gov
Another set of indirect methods involves the use of sulfur-based reagents other than sulfonyl chlorides. For example, primary sulfonamides can be synthesized directly from organometallic reagents (like Grignard or organolithium reagents) and a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine. acs.org Other approaches utilize the conversion of thiols or other sulfur-containing compounds into sulfenamide (B3320178) or sulfinamide intermediates, which are then oxidized to the final sulfonamide. researchgate.netnih.gov For instance, primary amides can react with N-thiosuccinimides to form N-acylsulfenamides, which are versatile intermediates. nih.gov
An indirect approach has also been described for the synthesis of sulfonamides from amino acids, which avoids potential issues with product purification. nih.gov In this method, the amino acid is first converted to a soluble sodium carboxylate intermediate. This intermediate then reacts with the sulfonyl chloride, and subsequent acidification leads to the precipitation of the pure sulfonamide product. nih.gov These indirect methodologies expand the toolkit available to synthetic chemists for the construction of the sulfonamide scaffold.
Reaction of Sulfonyl Chlorides with Substituted Amines
Catalytic Approaches in Sulfonamide Synthesis
Catalysis offers efficient and selective pathways for sulfonamide synthesis, often under milder conditions than traditional methods. Transition metals, in particular, have been pivotal in developing novel synthetic routes.
Manganese, an earth-abundant and less toxic metal, has emerged as a valuable catalyst for the N-alkylation of sulfonamides. One prominent strategy involves the use of manganese dioxide (MnO₂) under solvent-free conditions, which facilitates the N-alkylation of various sulfonamides with alcohols as green alkylating agents. organic-chemistry.orgnih.gov This method is environmentally friendly, producing only water as a byproduct, and operates under air without the need for an inert atmosphere. organic-chemistry.org
Another sophisticated approach employs well-defined, bench-stable Manganese(I) PNP pincer precatalysts. acs.orgacs.orgorganic-chemistry.org This "borrowing hydrogen" method allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols. acs.orgacs.org The process is highly atom-economical, requiring only one equivalent of the alkylating agent and catalytic amounts of a base for high conversion rates. acs.org
Table 1: Examples of Manganese-Catalyzed N-Alkylation of Sulfonamides
| Sulfonamide Substrate | Alcohol Reactant | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide (B165840) | Benzyl alcohol | MnO₂ | Solvent-free, air, 120°C | 96% | organic-chemistry.org |
| p-Toluenesulfonamide (B41071) | Benzyl alcohol | Mn(I) PNP pincer | K₂CO₃, Toluene, 110°C | 97% | acs.org |
| p-Toluenesulfonamide | 1-Hexanol | Mn(I) PNP pincer | K₂CO₃, Toluene, 110°C | 95% | acs.org |
Various transition metals, including palladium, nickel, and copper, are instrumental in modern sulfonamide synthesis through cross-coupling and other directed reactions. researchgate.neteurekaselect.com
Palladium-catalyzed methods provide a convergent route to sulfonamides. One such process involves the chlorosulfonylation of arylboronic acids, which allows for the synthesis of arylsulfonyl chlorides under mild conditions with significant functional group tolerance. nih.gov These intermediates can then be readily converted to the desired sulfonamides. nih.gov Another palladium-catalyzed approach involves the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO), which can be converted in a one-pot process to a wide range of sulfonamides. organic-chemistry.org
Nickel catalysis, particularly when combined with photosensitizers, enables the efficient C-N bond formation between sulfonamides and aryl halides. princeton.edunih.gov This dual catalytic system can operate via an energy-transfer mechanism, allowing for the reductive elimination from a triplet excited Ni(II) complex to form the N-aryl sulfonamide. princeton.edu This method is effective for a broad scope of sulfonamide nucleophiles and aryl electrophiles. princeton.edunih.gov
Copper catalysis is also prominent, featuring in multicomponent reactions for direct sulfonamide synthesis. thieme-connect.com Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source, accommodating even electron-deficient amines that are challenging in other methods. acs.org
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry are increasingly being integrated into sulfonamide synthesis to reduce environmental impact, improve safety, and enhance efficiency.
The replacement of hazardous organic solvents with environmentally benign alternatives is a key focus. Water has been successfully used as a solvent for the synthesis of sulfonamide derivatives from sulfonyl chlorides and amino acids or amines, often at room temperature. sci-hub.senih.gov
Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, offer a sustainable and reusable medium for synthesizing sulfonamides from amines and sulfonyl chlorides. nih.gov These reactions can proceed at ambient temperature under aerobic conditions with high yields. nih.gov Polyethylene glycol (PEG-400) is another non-toxic, biocompatible, and recoverable solvent that has proven effective for sulfonamide synthesis. sci-hub.se
Table 2: Comparison of Green Solvents in Sulfonamide Synthesis
| Solvent System | Reactants | Base | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Water | Amino Acids, Tosyl Chloride | Na₂CO₃ | Room Temp | 88-93% | sci-hub.se |
| Choline Chloride/Glycerol | Amines, Sulfonyl Chlorides | - | Room Temp, 2-12 h | up to 97% | nih.gov |
| PEG-400 | Amines, Sulfonyl Chlorides | K₂CO₃ | 120°C | 72-88% | sci-hub.se |
Heterogeneous catalysts offer significant advantages for sustainable synthesis, primarily due to their ease of separation from the reaction mixture and potential for recyclability. youtube.com This simplifies product purification and reduces waste. youtube.com
A catalyst-free approach for synthesizing N-sulfonylimines, important intermediates, uses neutral aluminum oxide (Al₂O₃) as an efficient and reusable dehydrating agent in dimethyl carbonate (DMC), a green solvent. rsc.org In another example, a magnetic nanocomposite (Fe₃O₄@PTBSA-SO₃H) has been developed as a heterogeneous catalyst for the synthesis of calixresorcarene derivatives, demonstrating the utility of magnetically separable catalysts in complex organic transformations. nih.gov Mechanochemical synthesis, which involves solvent-free reactions in a ball mill, represents a powerful green chemistry tool. rsc.org This technique has been used for the one-pot, double-step synthesis of sulfonamides from disulfides via a tandem oxidation-chlorination followed by amination, using cost-effective and environmentally friendly reagents. rsc.org
Advanced Synthetic Strategies for Sulfonamide Derivatives
Beyond traditional catalytic methods, several advanced strategies have been developed to construct sulfonamide frameworks with greater efficiency and novelty. One such strategy is the direct synthesis of primary sulfonamides from organometallic reagents (Grignard or organolithium) and the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). researchgate.net This one-step process provides access to a variety of primary sulfonamides in good to excellent yields. researchgate.net
Photoredox catalysis, without the need for transition metals, has been employed for S-N coupling reactions. acs.org Using an organic photocatalyst like 4CzBN, acylsulfonamides can be synthesized from sodium organosulfinates and hydroxamic acids under mild conditions, driven by visible light. acs.org Sulfonamides themselves have also been explored as hydrogen-atom transfer (HAT) catalysts in combination with a metal-free photoredox catalyst to achieve highly regioselective alkylation of C-H bonds adjacent to heteroatoms. nih.gov
For more complex structures, modular two-step routes have been developed. For instance, sulfondiimidamides, which are double aza-analogs of sulfonamides, can be synthesized by the hypervalent iodine-mediated amination of primary sulfinamidines. acs.org This method demonstrates operational simplicity and a broad substrate scope, making it attractive for discovery chemistry. acs.org
Cascade Reactions and Ring Expansion Methodologies
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient approach to complex molecules from simple precursors. While often associated with the synthesis of polycyclic systems, the principles of cascade reactions can be applied to the construction of acyclic sulfonamides through carefully designed sequences.
More specifically, ring expansion strategies have emerged as powerful tools for the synthesis of medium-sized and macrocyclic sulfonamides. scinito.airesearchgate.netyork.ac.uk These methods often proceed without the need for traditional protecting groups and can be initiated by processes such as nitro reduction or amine conjugate addition. scinito.airesearchgate.netyork.ac.uk For instance, the reduction of a 2-nitro sulfonamide precursor can lead to the formation of an aniline, which then participates in a cyclization and ring expansion sequence. nih.gov Another approach involves the use of vinyl sulfonamide precursors, where a conjugate addition of a primary amine initiates the cyclization and subsequent ring expansion. nih.gov These strategies have been shown to produce a variety of functionalized cyclic sulfonamides in good to excellent yields. scinito.airesearchgate.netyork.ac.uk
While these methods are primarily demonstrated for cyclic structures, the underlying chemical transformations, such as the formation of the sulfonamide bond and subsequent C-C or C-N bond formations, are relevant to the synthesis of complex acyclic sulfonamides. A hypothetical cascade approach to this compound could involve the reaction of a suitable triazole with a phenol, catalyzed by rhodium(II) and ytterbium(III), leading to a substituted benzofuran (B130515) which could then be further elaborated. nih.gov
A three-component cascade reaction involving cyclic ketones, arylamines, and benzoylmethylene malonates, achieved through cooperative enamine-Brønsted acid catalysis, provides a pathway to tetrahydroindoles. nih.gov Although leading to a different class of compounds, this demonstrates the power of cascade reactions in rapidly building molecular complexity from simple starting materials.
| Initiating Step | Key Intermediates | Potential Application to Acyclic Sulfonamides | Reference |
| Nitro Reduction | Aniline | Formation of functionalized arylsulfonamides | nih.gov |
| Amine Conjugate Addition | Cyclic amine | Introduction of N-substituents | nih.gov |
| Transannulation of Triazoles | Azavinyl carbene | Synthesis of substituted aromatic systems | nih.gov |
Electrochemical Synthesis Techniques
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and providing high selectivity. The electrochemical approach to sulfonamide synthesis has been explored through various routes, including the direct coupling of amines and thiols, and the functionalization of arenes.
One direct method involves the electrochemical oxidative coupling of thiols and amines. acs.org This process is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. acs.org The reaction proceeds by the anodic oxidation of a thiol to a sulfonyl radical intermediate, which then couples with an amine. A broad range of thiols and amines, including those with functional groups amenable to further modification, are compatible with this method. acs.org
Another innovative electrochemical strategy enables the one-step synthesis of sulfonamides directly from (hetero)arenes, sulfur dioxide, and amines. nih.gov This method utilizes a boron-doped diamond (BDD) electrode and proceeds via the anodic oxidation of the aromatic compound to a radical cation. This intermediate is then trapped by an amidosulfinate, formed in situ from the amine and SO₂, to yield the desired sulfonamide. nih.gov This approach is highly convergent and avoids the pre-functionalization of the aromatic starting material. nih.gov
Furthermore, electrochemical methods have been developed for the selective cleavage of sulfonimides to yield sulfonamides, providing a useful tool for purification and synthesis. acs.org The reduction potential of the sulfonimide can be tuned to selectively cleave one N-S bond, leaving the desired sulfonamide intact. acs.org
A tunable paired electrochemical process has also been developed for the synthesis of new benzenesulfonamide derivatives from dinitrobenzene and arylsulfinic acids. nih.gov By adjusting the applied potential, different products can be selectively formed. nih.gov
| Starting Materials | Electrode | Key Features | Yield (%) | Reference |
| Thiophenols, Amines | Carbon Anode, Iron Cathode | Catalyst-free, rapid (5 min) | up to 88% | acs.org |
| (Hetero)arenes, SO₂, Amines | Boron-Doped Diamond (BDD) | One-step, no pre-functionalization | up to 85% | nih.gov |
| Dinitrobenzene, Arylsulfinic Acids | Not specified | Tunable product selectivity | 55-85% | nih.gov |
Synthesis from Sulfinate Salts and Electrophilic Nitrogen Sources
Sodium sulfinates are versatile and stable building blocks for the synthesis of a wide array of organosulfur compounds, including sulfonamides. rsc.org These salts can react with various electrophilic nitrogen sources to form the N-S bond of the sulfonamide.
One common strategy involves the reaction of sodium sulfinates with an amine in the presence of an oxidizing agent. For example, a metal-free sulfonylation reaction has been described using hypervalent iodine reagents to activate the sulfinate salt, enabling the transfer of the sulfonyl group to amines and anilines in high yields. researchgate.net
Another approach utilizes the direct coupling of nitroarenes with sodium sulfinates. nih.gov In this method, the nitro group is reduced in situ to an amine, which then couples with the sulfinate salt. This process is often catalyzed by transition metals like iron or palladium. nih.govresearchgate.net
The synthesis of primary sulfonamides can be achieved by reacting sulfinate salts with electrophilic nitrogen sources such as O-mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA). acs.org However, the potential hazards associated with these reagents have led to the development of alternative methods. acs.org A newer approach utilizes the novel sulfinylamine reagent t-BuONSO, which reacts with organometallic nucleophiles to provide primary sulfonamides. acs.org
| Sulfinate Salt | Nitrogen Source | Coupling Conditions | Yield (%) | Reference |
| Sodium arylsulfinates | Amines/Anilines | Hypervalent iodine reagents | up to 99% | researchgate.net |
| Sodium arylsulfinates | Nitroarenes | FeCl₂ catalyst, NaHSO₃ | Good to excellent | nih.gov |
| Sodium arylsulfinates | N-Hydroxy sulfonamide | Iodine-tert-butyl hydroperoxide | Not specified | researchgate.net |
Reductive Amination in the Synthesis of N-Substituted Sulfonamides
Reductive amination is a cornerstone of C-N bond formation in organic synthesis and is widely employed in the pharmaceutical industry. acs.org This method is particularly valuable for the synthesis of N-substituted sulfonamides, allowing for the introduction of a wide variety of substituents on the nitrogen atom.
The asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides has been achieved using nickel catalysts in the presence of a titanium alkoxide. nih.govresearchgate.net This method allows for the synthesis of chiral sulfonamides with excellent enantiomeric excess. nih.govresearchgate.net Formic acid can be used as a safe and economical alternative to high-pressure hydrogen gas. nih.gov
A protocol for the reductive functionalization of tertiary amides into N-sulfonylformamidines has also been developed. nih.gov This one-pot procedure involves the mild catalytic reduction of the amide to an enamine, which then reacts with a sulfonyl azide (B81097) to form the target compound. nih.gov
While direct reductive amination to form this compound would involve the reaction of 3-methylbenzaldehyde (B113406) with dimethylamine followed by sulfonylation, or the reaction of 3-methylbenzenesulfonamide (B155108) with formaldehyde (B43269) and a reducing agent, the literature primarily focuses on the synthesis of secondary sulfonamides through this route. However, the principles of reductive amination are fundamental and can be adapted for the synthesis of tertiary sulfonamides.
| Ketone/Aldehyde | Amine Source | Catalyst/Reducing Agent | Key Feature | Reference |
| Various ketones | Sulfonamides | Nickel catalyst / Formic acid | Asymmetric synthesis of chiral sulfonamides | nih.govresearchgate.net |
| Tertiary amides | Sulfonyl azides | Mo(CO)₆ / TMDS | Synthesis of N-sulfonylformamidines | nih.gov |
Chemical Reactivity and Transformation Mechanisms of the N,n,3 Trimethylbenzenesulfonamide Core
Nucleophilic Substitution Reactions Involving the Sulfonyl Group
The sulfur atom in the sulfonyl group of N,N,3-trimethylbenzenesulfonamide is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the nitrogen atom. This electrophilicity makes it susceptible to attack by nucleophiles, leading to substitution reactions. The most common leaving group in such reactions is the dimethylamino group.
Research on analogous N,N-dialkylarylsulfonamides has shown that a variety of nucleophiles can displace the dialkylamino group. These reactions are often facilitated by activating the sulfonamide, for example, through protonation or by using a Lewis acid catalyst. The general mechanism involves the nucleophilic attack on the sulfur atom, forming a transient pentacoordinate intermediate, which then collapses to release the dimethylamine (B145610) and form the new substituted product.
| Nucleophile | Product Type | Reaction Conditions |
| H₂O/H⁺ | Sulfonic Acid | Acidic hydrolysis |
| ROH/H⁺ | Sulfonic Acid Ester | Acid-catalyzed alcoholysis |
| RNH₂ | Substituted Sulfonamide | Aminolysis, often at elevated temperatures |
| Grignard Reagents (R'MgX) | Sulfone | Nucleophilic attack by the carbanion |
It is important to note that the direct displacement of the dimethylamino group requires forcing conditions due to the strength of the S-N bond.
Electrophilic Aromatic Substitution on the Trimethylbenzene Moiety
The trimethylbenzene portion of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups onto the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two methyl groups and the N,N-dimethylsulfamoyl group.
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles.
Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. In this compound, the methyl groups are at positions 1 and 3.
N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): The sulfonamide group is a deactivating and meta-directing group due to its strong electron-withdrawing inductive effect.
The interplay of these directing effects dictates the outcome of electrophilic substitution. The activating ortho-, para-directing methyl groups will have a more pronounced effect than the deactivating meta-directing sulfonamide group. Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl groups and not deactivated by the sulfonamide group. The most probable sites for substitution are the positions ortho and para to the methyl groups.
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| 2 | Ortho to one -CH₃, Meta to -SO₂N(CH₃)₂ | Moderately activated |
| 4 | Ortho to one -CH₃, Para to another -CH₃ | Highly activated |
| 5 | Meta to both -CH₃, Ortho to -SO₂N(CH₃)₂ | Deactivated |
| 6 | Ortho to one -CH₃, Meta to -SO₂N(CH₃)₂ | Moderately activated |
Based on this analysis, electrophilic substitution is expected to occur predominantly at position 4, with some substitution also possible at positions 2 and 6.
Derivatization of the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group in this compound is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the sulfonyl group. However, under specific conditions, it can be made to react, allowing for further derivatization.
While direct alkylation, acylation, or arylation of the tertiary nitrogen in this compound is not feasible, these transformations can be achieved on the parent sulfonamide (3-methylbenzenesulfonamide) prior to the N-alkylation steps. For analogous primary and secondary sulfonamides, a range of derivatization reactions are well-established.
Alkylation: Primary and secondary sulfonamides can be deprotonated with a strong base (e.g., NaH, K₂CO₃) to form the corresponding anion, which then acts as a nucleophile to react with alkyl halides or other alkylating agents.
Acylation: Acylation of primary and secondary sulfonamides can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the HCl produced.
Arylation: The arylation of sulfonamides can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.
These methods provide routes to a wide array of N-substituted sulfonamide derivatives starting from the corresponding primary or secondary sulfonamide precursor.
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, featuring ortho-methyl groups relative to the sulfonamide, presents opportunities for intramolecular reactions, particularly under thermal or photochemical conditions, or in the presence of strong acids or bases.
One potential transformation is an intramolecular cyclization reaction. For instance, if one of the methyl groups is functionalized to bear a leaving group, intramolecular nucleophilic attack from the sulfonamide nitrogen could lead to the formation of a sultam, a cyclic sulfonamide.
Another possibility is the Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution. While a classic Smiles rearrangement is not directly applicable to this compound itself, derivatives of this compound could be designed to undergo such a transformation. For example, if a hydroxyl group were introduced at the 2-position of the benzene (B151609) ring, under basic conditions, the resulting phenoxide could potentially attack the sulfur atom, leading to a rearranged product.
These intramolecular transformations, while often requiring specific substrate designs and reaction conditions, offer powerful strategies for the synthesis of complex heterocyclic structures based on the this compound scaffold.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific experimental ¹H NMR data for n,n,3-trimethylbenzenesulfonamide is not available in the searched literature. A theoretical analysis would predict signals corresponding to the aromatic protons on the meta-substituted ring, the N,N-dimethyl protons, and the protons of the methyl group at the 3-position. The chemical shifts and coupling constants would be unique to this substitution pattern.
No experimental ¹³C NMR data for this compound could be located. The spectrum would be expected to show distinct signals for the non-equivalent carbons of the benzene (B151609) ring, the N,N-dimethyl carbons, and the methyl carbon at the C-3 position.
There are no documented applications of two-dimensional NMR techniques (such as COSY, HSQC, or HMBC) for the structural elucidation of this compound in the reviewed sources.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific, experimentally obtained IR spectrum with band assignments for this compound is not available. Generally, a sulfonamide would exhibit characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Detailed mass spectrometry data, including fragmentation patterns from techniques such as electron ionization (EI), for this compound is not present in the searched databases. Analysis would be required to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.
Determination of Molecular Formula
The molecular formula of this compound is established as C9H13NO2S. This determination is confirmed by high-resolution mass spectrometry, which provides an exact mass measurement. The nominal molecular weight of the compound is calculated to be 199.27 g/mol . This is consistent with the molecular formula of its isomer, N,N,4-trimethylbenzenesulfonamide, which has been verified through various analytical techniques. nist.govnih.gov
Investigation of Fragmentation Pathways
The primary fragmentation processes for aromatic sulfonamides often involve the cleavage of the S-N bond and the C-S bond. nih.gov For this compound, the following fragmentation pathways are anticipated:
Loss of the dimethylamino group: Cleavage of the S-N bond would result in the formation of a tolylsulfonyl cation ([CH3C6H4SO2]+) at m/z 155.
Loss of SO2: A characteristic fragmentation of arylsulfonamides is the extrusion of sulfur dioxide (SO2), which can lead to the formation of a radical cation of N,N,3-trimethylaniline ([CH3C6H4N(CH3)2]+•) at m/z 135. nih.gov
Benzylic cleavage: The presence of a methyl group on the benzene ring introduces the possibility of benzylic cleavage, leading to the formation of a stable tropylium-like ion. However, the sulfonyl group significantly influences the fragmentation, making S-N and C-S bond cleavages more prominent.
Cleavage of methyl groups: The loss of a methyl radical (•CH3) from the dimethylamino group can also occur, leading to a fragment ion at m/z 184.
The mass spectrum of N,N,4-trimethylbenzenesulfonamide shows a prominent peak at m/z 155, corresponding to the tolylsulfonyl cation, and a significant peak at m/z 91, which can be attributed to the tropylium (B1234903) ion formed after cleavage of the sulfonyl group and rearrangement. nist.gov A similar pattern would be expected for the 3-methyl isomer.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 199 | [C9H13NO2S]+• | Molecular Ion |
| 184 | [C8H10NO2S]+ | Loss of •CH3 |
| 155 | [C7H7SO2]+ | Cleavage of S-N bond |
| 135 | [C9H13N]+• | Loss of SO2 |
| 91 | [C7H7]+ | Cleavage of C-S bond and rearrangement |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the sulfonamide group.
While a specific UV-Vis spectrum for this compound was not found in the reviewed literature, the spectra of related benzenesulfonamides provide insight into the expected absorption maxima. nsf.govresearchgate.netresearchgate.net Benzenesulfonamide (B165840) itself displays absorption maxima around 220 nm and 265 nm. The presence of the methyl group on the benzene ring and the N,N-dimethyl substitution are likely to cause a slight bathochromic (red) shift in these absorption bands due to their electron-donating effects.
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Type of Transition | Chromophore |
| ~220-230 nm | π → π | Benzene ring |
| ~265-275 nm | π → π | Benzene ring (B-band) |
| Longer wavelengths | n → π* | Sulfonamide group |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the absolute molecular structure, conformation, and crystal packing of a crystalline solid. github.io Although a specific crystallographic information file (CIF) for this compound was not identified in the search, extensive studies on closely related sulfonamides provide a robust framework for understanding its likely solid-state structure. nih.govnsf.gov
The molecular structure of this compound will feature a central tetrahedral sulfur atom bonded to two oxygen atoms, the nitrogen atom of the dimethylamino group, and a carbon atom of the 3-methylphenyl group. The geometry around the nitrogen atom is expected to be trigonal planar or very close to it.
Key conformational features of sulfonamides include the torsion angles around the S-N and S-C bonds. In related structures, the conformation around the S-N bond is often such that the lone pair on the nitrogen is oriented to minimize steric hindrance with the bulky sulfonyl group and the other substituents on the nitrogen. The rotational freedom around the S-C bond will determine the orientation of the tolyl group relative to the sulfonamide moiety.
The primary intermolecular interactions expected to be present in the crystal structure of this compound are:
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the sulfonyl group of an adjacent molecule. These interactions, although weak, can play a significant role in directing the crystal packing.
π-π Stacking: The aromatic tolyl rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. This is a common feature in the crystal structures of aromatic compounds.
Table 3: Typical Crystallographic Parameters for Related Sulfonamides
| Parameter | Typical Value Range | Reference |
| Crystal System | Monoclinic, Orthorhombic | nih.govnsf.gov |
| Space Group | P21/c, Pna21 | nih.govnsf.gov |
| S-O Bond Length (Å) | 1.42 - 1.44 | nsf.gov |
| S-N Bond Length (Å) | 1.61 - 1.63 | nsf.gov |
| S-C Bond Length (Å) | 1.76 - 1.78 | nsf.gov |
Analysis of Intermolecular Interactions
Hydrogen Bonding Networks
In sulfonamides, hydrogen bonding plays a critical role in the molecular packing. For this compound, which is an N,N-disubstituted sulfonamide, there is no classic N-H donor for strong hydrogen bonding that is often seen in primary or secondary sulfonamides. In related secondary sulfonamides like N-(3-Methylphenyl)benzenesulfonamide, intermolecular N—H⋯O hydrogen bonds are a key feature, linking molecules into chains. nih.gov
For this compound, the potential for hydrogen bonding would be limited to weaker C—H⋯O interactions. The hydrogen atoms of the methyl groups on the nitrogen and the tolyl group could act as weak donors, forming hydrogen bonds with the sulfonyl oxygen atoms as acceptors. The geometry and prevalence of these interactions, including bond distances and angles, would be quantified from the crystal structure data.
Pi-Pi Stacking Interactions
The presence of the aromatic tolyl ring in this compound suggests the possibility of π-π stacking interactions. These interactions involve the overlap of π-orbitals between parallel or near-parallel aromatic rings of adjacent molecules. The analysis would involve calculating the centroid-to-centroid distance between rings and the slippage or offset distance. These geometric parameters determine the strength and type of the π-π interaction (e.g., face-to-face or offset-stacked). In similar structures, these interactions contribute to the formation of one-dimensional stacks or more complex three-dimensional architectures. nih.gov The relative position of the methyl group on the benzene ring can influence the strength of these interactions. github.io
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. A Hirshfeld surface is generated for a molecule, and the properties are mapped onto this surface.
The analysis provides:
d_norm surface: This map highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. This visualization would offer an immediate picture of the most significant interaction sites.
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest atom exterior to the surface (d_e) against the distance to the nearest atom interior to the surface (d_i). The resulting plot is unique for a given crystal structure. The percentage contribution of different types of atomic contacts (e.g., H···H, C···H/H···C, O···H/H···O) to the total Hirshfeld surface area can be calculated. For the related N,N,4-trimethylbenzenesulfonamide, H···H, C···H/H···C, and N···H interactions are the primary contributors to intermolecular stabilization. cam.ac.uk A similar distribution, with adjustments for the different substitution pattern, would be expected for the 3-methyl isomer.
If crystallographic data for this compound becomes available, a full analysis could be performed, and the following data tables would be populated.
Table 1: Potential Hydrogen Bond Geometry (Å, °) This table would detail the specific C—H⋯O contacts, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D-H···A angle.
| D—H···A | D—H | H···A | D···A | ∠DHA |
|---|
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table would quantify the relative importance of different types of non-covalent interactions.
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data Not Available |
| C···H/H···C | Data Not Available |
| O···H/H···O | Data Not Available |
Computational Chemistry and Theoretical Studies of N,n,3 Trimethylbenzenesulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N,N,3-trimethylbenzenesulfonamide are instrumental in understanding its fundamental chemical characteristics.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.
A potential energy surface scan, where the energy of the molecule is calculated for systematic changes in key dihedral angles, can reveal the most stable conformers and the energy barriers between them. For instance, a study on p-toluenesulfonamide (B41071) identified the most stable conformer through such a scan. researchgate.net For this compound, the rotation of the N,N-dimethyl group and the tolyl group would be critical torsions to investigate. The presence of the methyl group at the meta position is expected to have a less pronounced steric effect on the sulfonamide group's conformation compared to an ortho-substituent.
Table 1: Predicted Geometrical Parameters for a Representative Benzenesulfonamide (B165840)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S=O | 1.43 - 1.45 | O=S=O: 118 - 120 | C-S-N-C: Variable |
| S-N | 1.63 - 1.65 | C-S-O: 107 - 109 | |
| S-C | 1.76 - 1.78 | C-S-N: 105 - 107 | |
| N-C | 1.46 - 1.48 | S-N-C: 118 - 120 | |
| Note: These are typical values for benzenesulfonamides and serve as an estimation for this compound. Actual values would require specific DFT calculations. |
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the dimethylamino group. The LUMO is likely to be distributed over the sulfonyl group and the benzene (B151609) ring, which can act as electron-accepting moieties. nih.gov
Table 2: Predicted Electronic Properties for a Representative Benzenesulfonamide
| Property | Predicted Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 4.0 to 5.0 D |
| Note: These are estimated values based on similar sulfonamides. nih.gov Specific calculations are needed for this compound. |
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are highly valuable. For this compound, the ¹H and ¹³C NMR spectra can be predicted. The chemical shifts of the aromatic protons would be influenced by the positions of the electron-donating methyl and N,N-dimethylsulfamoyl groups. For comparison, the experimental ¹H NMR data for the isomeric N,N,4-trimethylbenzenesulfonamide shows signals for the aromatic protons at δ 7.66 and 7.34 ppm, the N-methyl protons at δ 2.69 ppm, and the 4-methyl protons at δ 2.44 ppm. rsc.org For the 3-methyl isomer, a more complex splitting pattern for the aromatic protons would be anticipated.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the S=O bonds, typically found in the range of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. nih.gov The C-N stretching vibrations of the dimethylamino group would also be a notable feature. docbrown.info
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide a static picture of the most stable conformer, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility of this compound over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical energy functions.
MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. For this compound, MD simulations could be used to study the range of motion of the N,N-dimethyl and 3-methyl groups and to identify the most populated conformational states in solution. This is particularly relevant for understanding how the molecule might bind to a receptor, as its flexibility can allow it to adapt its shape to a binding site. Studies on other sulfonamide derivatives have utilized MD simulations to understand their stability and interactions. rsc.org
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches
For large systems, such as a drug molecule interacting with a protein, full quantum mechanical calculations are computationally prohibitive. Hybrid QM/MM methods provide a solution by treating a small, chemically important region of the system (e.g., the ligand and the active site of the protein) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. mdpi.com
If this compound were to be studied in the context of its interaction with a biological target, a QM/MM approach would be ideal. The QM region would allow for an accurate description of the electronic rearrangements that occur upon binding, such as charge transfer and polarization, while the MM region would account for the influence of the broader environment. This method is particularly useful for studying enzymatic reactions or ligand-receptor binding affinities where electronic effects are crucial.
Structure–Property Relationship (SPR) Studies using Computational Methods
Computational methods are extensively used to establish Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). These studies aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities.
For a class of compounds like benzenesulfonamides, computational descriptors can be calculated for each molecule. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By applying statistical methods, a mathematical model can be developed that predicts the property of interest for new, un-synthesized compounds. For this compound, its properties could be predicted based on models developed for other sulfonamides. Such studies are valuable in drug design for optimizing properties like solubility, permeability, and binding affinity. nih.gov
Based on a comprehensive search of available scientific literature, there is insufficient specific research data focused solely on the chemical compound This compound and its derivatives to generate a detailed article that adheres to the provided outline.
The existing research literature covers broader topics such as:
General synthesis methods for various N-substituted sulfonamides.
The synthesis of chiral sulfonamides from different starting materials.
General principles of regioselective functionalization on other aromatic systems.
The investigation of steric and electronic effects in a variety of chemical contexts.
The development of macrocycles from other chemical scaffolds.
However, specific studies detailing the design, synthesis, and modification of this compound derivatives, including the introduction of varied N-alkyl/aryl groups, exploration of chiral analogues, regioselective modification of the trimethylbenzene ring, and the development of related macrocycles, could not be located.
Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly focuses on the requested topics for this specific compound without resorting to speculation or including information on unrelated compounds, which would violate the core requirements of the request.
Synthesis and Research on N,n,3 Trimethylbenzenesulfonamide Derivatives and Analogues
Application of N,N,3-Trimethylbenzenesulfonamide as a Synthetic Intermediate
The utility of benzenesulfonamide (B165840) derivatives as intermediates in organic synthesis is well-established. These compounds serve as versatile building blocks and can be instrumental in the construction of more complex molecules.
In multi-step synthesis, the introduction of a benzenesulfonamide moiety can be a strategic step to influence the reactivity and properties of a molecule. The general approach often involves the reaction of a primary or secondary amine with a substituted benzenesulfonyl chloride. For instance, a common synthetic route involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide, which can then be further modified. nih.gov This methodology can be adapted for the synthesis of various N-substituted benzenesulfonamides.
The concept of retro-synthesis is crucial in planning multi-step sequences. masterorganicchemistry.com For example, when designing a synthesis, a chemist might identify a target molecule containing a sulfonamide group and work backward to simpler precursors. masterorganicchemistry.com The sulfonamide group itself can be a precursor to other functionalities or can be introduced to facilitate a key bond formation.
An illustrative example of a multi-step synthesis involving a sulfonamide is the preparation of N-allyl-N-benzyl-4-methylbenzenesulfonamide, which is achieved through a two-step process involving the initial formation of the sulfonamide followed by benzylation. nih.gov Such sequences highlight the role of sulfonamides as stable intermediates that can withstand various reaction conditions before subsequent transformations.
A significant application of the benzenesulfonamide group in organic synthesis is as a protecting group for amines. masterorganicchemistry.comnih.govorgsyn.org Protecting groups are reversibly attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. orgsyn.org The sulfonamide group is particularly valued for its high stability under a wide range of reaction conditions. nih.govtcichemicals.com
The general strategy for amine protection involves reacting the amine with a benzenesulfonyl chloride, such as p-toluenesulfonyl chloride (Ts-Cl) or a nitrobenzenesulfonyl chloride (Ns-Cl), in the presence of a base. nih.govorganic-chemistry.org The resulting sulfonamide is generally unreactive towards many reagents. However, the high stability that makes sulfonamides excellent protecting groups can also present challenges when it comes to their removal. nih.gov Deprotection often requires harsh conditions, which may not be compatible with sensitive functional groups in the molecule. nih.govtcichemicals.com
To address this, various sulfonamide-based protecting groups with different cleavage conditions have been developed. For example, nitrobenzenesulfonamides are more readily cleaved than tosylamides but exhibit lower stability to certain reagents. nih.govorganic-chemistry.org The development of new sulfonamide protecting groups, such as the Nms group, aims to provide a balance of stability and ease of removal under mild conditions. nih.govorganic-chemistry.org
Structure–Activity Relationship (SAR) Studies on Derivatives of this compound (e.g., in the context of enzyme activation/inhibition or as probes for biological pathways)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for the design of new therapeutic agents and biological probes. nih.govnih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For benzenesulfonamide derivatives, SAR studies have been instrumental in developing potent and selective enzyme inhibitors.
Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. nih.gov SAR studies on these compounds have shown that the sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme. Modifications to the benzene (B151609) ring and the substituents on the nitrogen atom can significantly impact the potency and isoform selectivity of the inhibitors. nih.gov For instance, in a study of benzenesulfonamide-based CA inhibitors, it was found that residues in a hydrophobic pocket of the enzyme's active site, particularly at positions 92 and 131, influence the binding and affinity of the inhibitors, while the "tail" groups of the inhibitors modulate isoform specificity. nih.gov
In another example, SAR studies on benzenesulfonamide derivatives as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel have been conducted. researchgate.net Analogues of the known TRPV4 antagonist RN-9893 were synthesized and evaluated, leading to the identification of compounds with significantly increased inhibitory potency. researchgate.net These studies highlight how systematic structural modifications can lead to improved biological activity.
The following tables summarize data from SAR studies on benzenesulfonamide derivatives, illustrating the impact of structural changes on enzyme inhibition.
| Compound | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| RN-9893 | TRPV4 | 2.07 ± 0.90 | Benzenesulfonamide core | researchgate.net |
| Compound 1b | TRPV4 | 0.71 ± 0.21 | Analogue of RN-9893 | researchgate.net |
| Compound 1f | TRPV4 | 0.46 ± 0.08 | Analogue of RN-9893 | researchgate.net |
| Compound Series | Target | Key Findings from SAR | Reference |
| Pantothenamide Analogues | Pantothenate Kinase (PanK) | Stereospecific binding; alkyl substituents on the amide nitrogen influence inhibition. | nih.gov |
| Fluorinated Benzenesulfonamides | Amyloid-β Aggregation | Specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid is necessary for activity. | researchgate.net |
Benzenesulfonamide derivatives have also been developed as activity-based protein profiling (ABPP) probes. researchgate.net These probes typically contain a reactive group that forms a covalent bond with the target protein, allowing for its identification and functional characterization. The benzenesulfonamide scaffold can be used to direct the probe to a specific class of enzymes.
Advanced Research Methodologies Applicable to N,n,3 Trimethylbenzenesulfonamide
Mechanistic Studies of Sulfonamide Formation and Transformation
Understanding the fundamental reaction pathways for the synthesis and potential degradation of N,N,3-trimethylbenzenesulfonamide is critical for optimizing its production and predicting its stability.
The primary route to synthesizing this compound involves the reaction of 3-methylbenzenesulfonyl chloride with dimethylamine (B145610). This is a classic example of nucleophilic acyl substitution at a sulfur center. The mechanism proceeds as the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the elimination of a chloride ion, which is a good leaving group, and a proton from the nitrogen, typically facilitated by a base or a second equivalent of the amine, to yield the stable sulfonamide product. youtube.com
Recent advancements have explored alternative and more efficient synthetic routes for sulfonamides that could be applied to this specific compound. thieme-connect.com These include one-pot syntheses from thiols and amines using oxidizing agents, which bypass the need to first prepare the sulfonyl chloride. rsc.org For instance, methods using iodine in combination with an oxidant like tert-butyl hydroperoxide can directly couple thiols with ammonia (B1221849) or amines to form sulfonamides. rsc.org
| Synthetic Method | Reactants | Key Reagents/Catalysts | Description |
| Classical Synthesis | 3-methylbenzenesulfonyl chloride, Dimethylamine | Base (e.g., triethylamine, pyridine) | Nucleophilic substitution of chloride on the sulfonyl group by the amine. youtube.com |
| Oxidative Coupling | 3-methylthiophenol, Dimethylamine | I₂ / ᵗBuOOH | A one-pot reaction where the thiol is oxidized in situ to a reactive species that couples with the amine. rsc.org |
| Metal-Catalyzed Cross-Coupling | Aryl halides/triflates, Sulfonamides | Palladium catalysts with biarylphosphine ligands | Advanced methods for forming the C-N bond, useful for creating diverse libraries of sulfonamide analogues. thieme-connect.com |
| SO₂ Insertion | Aryl compounds, Amines | DABSO (sulfur dioxide surrogate) | A strategy where sulfur dioxide is inserted to form a sulfinate, which is then converted to the sulfonamide. organic-chemistry.org |
Transformation pathways for sulfonamides are also a key area of study. While generally stable, the sulfonamide bond can undergo tautomerism to a sulfonimide form, a phenomenon influenced by solvent polarity. rsc.org Understanding such transformations is crucial as it can affect the compound's electronic structure, reactivity, and biological interactions. Furthermore, studies on the environmental fate of sulfonamides investigate their degradation pathways, which can involve microbial action or abiotic processes, to understand their persistence and impact. frontiersin.orgnih.gov
High-Throughput Synthesis and Characterization Strategies
To explore the potential of this compound and its derivatives, particularly in drug discovery and materials science, high-throughput (HTS) methodologies are indispensable. HTS allows for the rapid, parallel synthesis of a large number of structurally related compounds, known as a library. nih.gov
Automated synthesis platforms can be programmed to perform repetitive reaction sequences, purifications, and analyses with minimal human intervention. synplechem.comchemrxiv.org For this compound, such a platform could be used to create a library by varying the substituents on the benzene (B151609) ring or by using different secondary amines in the final reaction step. This approach is instrumental in structure-activity relationship (SAR) studies, where the goal is to identify how small changes in molecular structure affect a compound's properties. nih.govopenaccesspub.org
Characterization of these large libraries also requires high-throughput methods. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are adapted for rapid analysis of many samples, confirming the identity and purity of the synthesized compounds. researchgate.netnih.gov
Chemoinformatics and Data Analysis for Sulfonamide Research
Chemoinformatics employs computational and informational techniques to solve problems in chemistry. For sulfonamide research, a key application is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govtandfonline.comnih.gov QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties.
In the context of this compound, a QSAR study would involve:
Data Collection: Assembling a dataset of benzenesulfonamide (B165840) derivatives with known activities (e.g., enzyme inhibition constants). nih.gov
Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., size, shape, electronic properties, lipophilicity). nih.gov
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the observed activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.govtandfonline.com
| QSAR Model Type | Key Descriptors | Statistical Method | Application |
| CoMFA (Comparative Molecular Field Analysis) | Steric and electrostatic fields | Partial Least Squares (PLS) | 3D-QSAR method that provides contour maps to visualize favorable and unfavorable regions for activity. tandfonline.com |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Partial Least Squares (PLS) | Similar to CoMFA but uses a different field calculation, often providing more interpretable results. tandfonline.com |
| Topological/2D-QSAR | Topological indices, logP (hydrophobicity) | Multiple Linear Regression (MLR) | Uses 2D structural information to build predictive models, often for properties like binding constants. nih.govnih.gov |
These models, once validated, can be used to predict the activity of novel, unsynthesized sulfonamides, including derivatives of this compound. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Molecular docking, another computational technique, can be used alongside QSAR to visualize how these molecules might bind to a biological target, providing insights into the structural basis of their activity. tandfonline.com
Development of Novel Analytical Techniques for Sulfonamide Detection and Quantification
The ability to accurately detect and quantify this compound is essential for quality control, environmental monitoring, and various research applications. While traditional methods are robust, there is a continuous drive to develop novel techniques with improved sensitivity, selectivity, and speed. oup.comslideshare.netquora.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) remains a cornerstone for sulfonamide analysis. nih.gov It is often coupled with various detectors:
UV-Visible Spectrophotometry: A common and reliable detection method. nih.gov
Fluorescence Detection (FLD): Offers higher sensitivity for certain sulfonamides, sometimes requiring pre-column derivatization to make the analyte fluorescent. nih.gov
Mass Spectrometry (MS/MS): Provides exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices like environmental or biological samples. nih.govnih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for sample preparation prior to LC-MS/MS analysis. researchgate.net
Novel Sensor Technologies: Recent research has focused on developing portable and rapid sensor technologies. researchgate.net
Optical Biosensors: These devices use biological recognition elements, such as enzymes or antibodies, to specifically bind to sulfonamides. nih.gov This binding event is then translated into a measurable optical signal.
Fluorescence Probes: Novel materials, such as molecularly imprinted polymers combined with upconversion nanoparticles, can be designed to selectively recognize sulfonamides and produce a change in fluorescence intensity upon binding. mdpi.com
Flow-Through Photometric Sensors: These systems can integrate the chemical reactions used in traditional spectrophotometry (like the Bratton-Marshall reaction) into a compact, automated flow-injection manifold, allowing for in-situ concentration and sensitive detection. rsc.org
These advanced analytical methods provide the necessary tools to monitor this compound with high precision, from verifying its purity in a chemical synthesis to detecting trace amounts in complex environmental systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
